5F-Cumyl-P7aica
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Overview
Description
5-fluoro CUMYL-P7AICA is a synthetic cannabinoid that belongs to the pyrrolo[2,3-b]pyridine-3-carboxamide class. It is structurally characterized by the presence of a fluoropentyl chain and a phenylpropan-2-yl group. This compound has been identified as a designer drug and is regulated as a Schedule I substance in the United States .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro CUMYL-P7AICA typically involves the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluoropentyl chain: This step involves the alkylation of the pyrrolo[2,3-b]pyridine core with a fluoropentyl halide under basic conditions.
Attachment of the phenylpropan-2-yl group: This is done through an amide coupling reaction using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of 5-fluoro CUMYL-P7AICA would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
5-fluoro CUMYL-P7AICA undergoes various chemical reactions, including:
Oxidation: The fluoropentyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-fluoro CUMYL-P7AICA is primarily used in forensic and research applications. It serves as an analytical reference material for the identification and quantification of synthetic cannabinoids in biological samples . Its applications include:
Forensic Chemistry: Used in the detection and analysis of synthetic cannabinoids in forensic investigations.
Pharmacological Research: Studied for its binding affinities and functional activities at cannabinoid receptors.
Toxicological Studies: Investigated for its physiological and toxicological properties.
Mechanism of Action
5-fluoro CUMYL-P7AICA exerts its effects by acting as an agonist at cannabinoid receptors, specifically cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways . This activation results in various physiological effects, including hypothermia and altered neurotransmission.
Comparison with Similar Compounds
Similar Compounds
5-fluoro CUMYL-PICA: Similar structure but with an indole core instead of a pyrrolo[2,3-b]pyridine core.
5-fluoro CUMYL-PINACA: Similar structure but with a different core and side chain.
5-fluoro CUMYL-7-PAICA: Another structural analog with slight variations in the core structure.
Uniqueness
5-fluoro CUMYL-P7AICA is unique due to its specific pyrrolo[2,3-b]pyridine core and the presence of both a fluoropentyl chain and a phenylpropan-2-yl group. These structural features contribute to its distinct pharmacological profile and binding affinities at cannabinoid receptors .
Properties
Molecular Formula |
C22H26FN3O |
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Molecular Weight |
367.5 |
IUPAC Name |
1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)pyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H26FN3O/c1-22(2,17-10-5-3-6-11-17)25-21(27)19-16-26(15-8-4-7-13-23)20-18(19)12-9-14-24-20/h3,5-6,9-12,14,16H,4,7-8,13,15H2,1-2H3,(H,25,27) |
InChI Key |
MXJYOUMYJGNQEY-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2C=CC=N3)CCCCCF |
Synonyms |
CUMYL-5-fluoro-P7AICA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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